molecular formula C10H6BrNO2 B1379976 5-Bromoisoquinoline-3-carboxylic acid CAS No. 1416712-83-8

5-Bromoisoquinoline-3-carboxylic acid

Katalognummer: B1379976
CAS-Nummer: 1416712-83-8
Molekulargewicht: 252.06 g/mol
InChI-Schlüssel: OHFMPRKHVXLOGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoisoquinoline-3-carboxylic acid is a brominated isoquinoline derivative characterized by a carboxylic acid group at the 3-position and a bromine atom at the 5-position of the isoquinoline scaffold. Its molecular formula is C₁₀H₆BrNO₂, with a molecular weight of 268.07 g/mol.

Eigenschaften

IUPAC Name

5-bromoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMPRKHVXLOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416712-83-8
Record name 5-bromoisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline followed by carboxylation. One common method is the bromination of isoquinoline using N-bromosuccinimide in the presence of sulfuric acid. The reaction is carried out at low temperatures to control the bromination process. The resulting 5-bromoisoquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the carboxylation step is optimized for maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding isoquinoline-3-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols are used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Isoquinoline-3-carboxylic acid.

    Substitution: Various substituted isoquinoline-3-carboxylic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromoisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 5-Bromoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) 5-Bromoisoquinoline-1-carboxylic Acid (CAS 1253654-73-7)
  • Structure : Bromine at position 5, carboxylic acid at position 1.
  • Similarity Score : 0.94 (very high structural similarity).
  • Key Differences : The position of the carboxylic acid group (1 vs. 3) alters electronic distribution and steric accessibility. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets.
  • Applications : Likely used in similar contexts but with divergent regioselectivity in synthetic pathways.
(b) Isoquinoline-3-carboxylic Acid (CAS 6624-49-3)
  • Structure : Lacks bromine; carboxylic acid at position 3.
  • Similarity Score : 0.74.
  • Key Differences : Absence of bromine reduces molecular weight (193.17 g/mol) and polarizability. The electron-withdrawing bromine in 5-bromo derivatives enhances electrophilic substitution reactivity.
  • Applications: Primarily serves as a non-halogenated precursor for further functionalization.
(c) 4-Bromoisoquinoline-8-carboxylic Acid (CAS 1823254-04-1)
  • Structure : Bromine at position 4, carboxylic acid at position 6.
  • Similarity Score : 0.69.

Halogen-Substituted Analogs

(a) 5-Chloroisoquinoline-3-carboxylic Acid (CAS 1381949-77-4)
  • Structure : Chlorine replaces bromine at position 5.
  • Molecular Formula: C₁₀H₆ClNO₂ (MW: 207.61 g/mol).
  • Key Differences :
    • Electronegativity : Chlorine (3.0) < Bromine (2.8), leading to weaker electron-withdrawing effects.
    • Steric Effects : Smaller atomic radius of chlorine may improve solubility in polar solvents.
  • Applications : Preferred in contexts where lighter halogens are tolerated for metabolic stability.

Functional Group Variants

(a) 6-Bromoisoquinoline-1-carbonitrile (CAS 1082674-24-5)
  • Structure : Carbonitrile group at position 1, bromine at position 6.
  • Similarity Score : 0.68.
  • Key Differences : The carbonitrile group introduces strong electron-withdrawing effects, enhancing electrophilicity at the 1-position. This contrasts with the carboxylic acid’s capacity for hydrogen bonding.

Heterocyclic Derivatives

(a) 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid (CAS 887979-15-9)
  • Structure : Isoxazole core with a 3-bromophenyl substituent and carboxylic acid.
  • Key Differences: The isoxazole ring (vs. isoquinoline) offers distinct π-π stacking and hydrogen-bonding profiles. Bromine on the phenyl ring modifies lipophilicity.
(b) 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid
  • Structure : Fluorine addition on the phenyl ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
5-Bromoisoquinoline-3-carboxylic acid - C₁₀H₆BrNO₂ 268.07 Br (5), COOH (3) Reference
5-Bromoisoquinoline-1-carboxylic acid 1253654-73-7 C₁₀H₆BrNO₂ 268.07 Br (5), COOH (1) 0.94
Isoquinoline-3-carboxylic acid 6624-49-3 C₁₀H₇NO₂ 193.17 COOH (3) 0.74
5-Chloroisoquinoline-3-carboxylic acid 1381949-77-4 C₁₀H₆ClNO₂ 207.61 Cl (5), COOH (3) -

Table 2: Brominated Carboxylic Acid Derivatives

Compound Name CAS Number Core Structure Applications/Notes
5-Bromosalicylic acid 89-55-4 Salicylic acid Antiseptic; bromine enhances lipophilicity
5-Bromouracil 51-20-7 Uracil DNA/RNA analog; mutagenic properties

Biologische Aktivität

5-Bromoisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves halogenation and carboxylation strategies. The compound can be synthesized from isoquinoline derivatives through various methods, including electrophilic aromatic substitution and subsequent carboxylation reactions.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that derivatives of isoquinoline compounds show promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and others.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria, showing effectiveness against pathogens like Staphylococcus aureus.

Anticancer Activity

A study characterized the anticancer effects of 5-bromoisoquinoline derivatives, including this compound. The results indicated:

  • Cell Viability : In an MTT assay, treatment with the compound at a concentration of 100 µM resulted in a significant reduction in cell viability in A549 cells, suggesting potent cytotoxic effects.
CompoundCell LineConcentration (µM)Viability (%)
This compoundA54910066%
CisplatinA54910045%

This data shows that while cisplatin is a standard treatment, the tested compound exhibits comparable cytotoxicity under similar conditions .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated notable activity against several resistant bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)32
Klebsiella pneumoniae64
Escherichia coli128

These findings indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Case Studies

  • Anticancer Study : A recent study investigated various isoquinoline derivatives for their effects on cancer cell proliferation. The results highlighted that modifications at the carboxylic position significantly influenced anticancer activity, with the bromo substituent enhancing potency against A549 cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of isoquinoline derivatives, including this compound. The compound was found to effectively inhibit growth in multidrug-resistant bacterial strains, suggesting its potential use in treating infections caused by these pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromoisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromoisoquinoline-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.